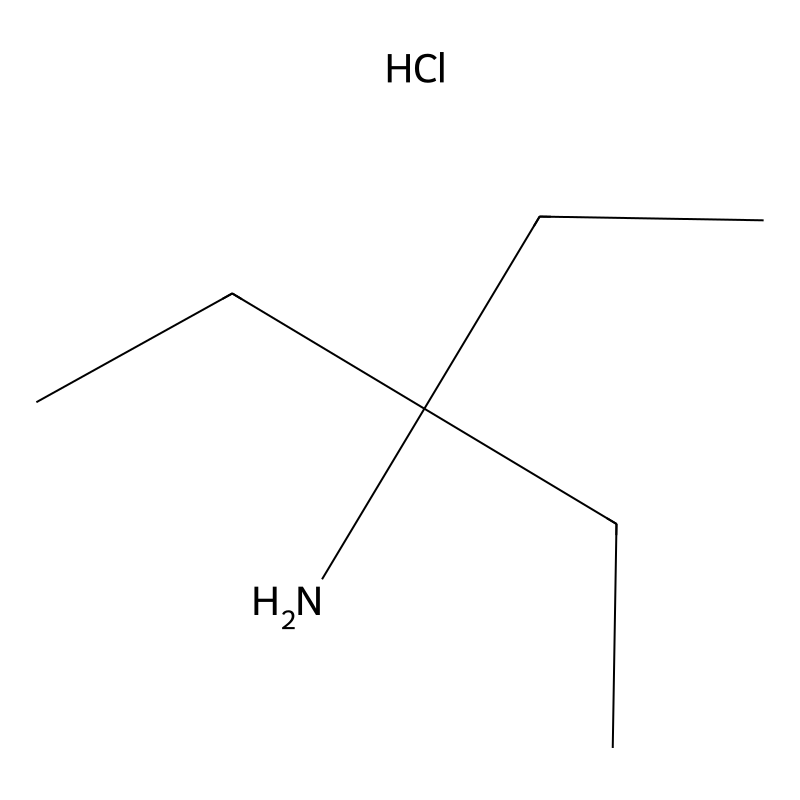

3-ethylpentan-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Suppliers

Information from chemical suppliers primarily focuses on the compound's availability, CAS number, and physical properties [, , ].

Research Databases

Searches of scientific research databases like PubChem and SciFinder do not yield any recent publications directly referencing this specific compound.

3-Ethylpentan-3-amine hydrochloride, also known as N-Ethyl-3-pentanamine hydrochloride, is a synthetic organic compound with the chemical formula C₇H₁₈ClN. It is characterized by a central pentane chain with an amine group (NH₂) attached to the third carbon and an ethyl group (C₂H₅) connected to the nitrogen atom of the amine group. The hydrochloride form indicates that it exists as a salt, which is formed by the protonation of the amine group and the association with chloride ions (Cl⁻) . This compound is typically encountered as a white crystalline solid and has a molecular weight of 151.68 g/mol .

Currently, there is no scientific research readily available describing a specific mechanism of action for N-Ethyl-3-pentanamine hydrochloride.

As information on this specific compound is limited, it's advisable to handle it with caution, assuming similar properties to other amine salts. Potential safety concerns include:

- Alkylation Reaction: The initial step typically involves the alkylation of a suitable pentane derivative using an ethylating agent, which introduces the ethyl group to the nitrogen atom.

- Formation of Hydrochloride Salt: Following alkylation, the resulting amine can be treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its stability and solubility in water .

While specific reaction conditions for synthesizing this compound are not extensively documented, similar amines often undergo reactions typical for primary amines, such as acylation or further alkylation.

The synthesis methods for 3-ethylpentan-3-amine hydrochloride primarily involve:

- Alkylation of Ammonia: Reacting ammonia with an appropriate alkyl halide (such as 3-bromopentane) followed by subsequent treatment with an ethylating agent.

- Hydrochloride Formation: The resultant amine can be converted into its hydrochloride form by reacting it with hydrochloric acid .

These methods are common in organic synthesis for generating aliphatic amines and their salts.

While specific applications of 3-ethylpentan-3-amine hydrochloride are not well-documented, compounds of this type may serve various roles in:

- Chemical Synthesis: As intermediates in producing pharmaceuticals or agrochemicals.

- Research: In studies involving amine chemistry or as a reagent in organic synthesis .

Due to its structural characteristics, it may also find utility in formulations requiring specific amine functionalities.

Several compounds share structural similarities with 3-ethylpentan-3-amine hydrochloride. Below is a comparison highlighting their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Ethylhexanamine | C₈H₁₉N | Longer carbon chain; used in industrial applications. |

| 1-Pentanamine | C₅H₁₃N | Shorter carbon chain; simpler structure; less sterically hindered. |

| N,N-Diethyl-2-aminoethanol | C₈H₁₉N | Contains two ethyl groups; used in pharmaceutical formulations. |

| 3-Methylpentan-2-amine | C₇H₁₅N | Methyl group substitution alters sterics and reactivity. |

Each of these compounds exhibits distinct properties and potential applications based on their structural differences and functional groups present.

3-Ethylpentan-3-amine hydrochloride is a tertiary aliphatic amine salt characterized by a central nitrogen atom bonded to three alkyl groups. The parent amine, 3-ethylpentan-3-amine, belongs to the class of branched-chain amines, where the nitrogen is attached to a pentane backbone substituted with an ethyl group at the third carbon. Its IUPAC name derives from the longest carbon chain (pentane), with the amine functional group and ethyl substituent both located at the third position. The hydrochloride form results from the protonation of the amine group by hydrochloric acid, forming a stable ionic compound.

Common synonyms include:

- 3-Ethyl-3-pentanamine hydrochloride

- N-Ethylpentan-3-aminium chloride

- Chlorowodorek 3-etylopentan-3-aminy (Polish nomenclature)

The structural formula (C₇H₁₈ClN) reflects its molecular composition, with a molecular weight of 151.68 g/mol. The branching pattern and tertiary nitrogen configuration confer unique steric and electronic properties, distinguishing it from linear or cyclic amines.

CAS Registry Number and Identifiers

The compound is unambiguously identified by the following registry numbers and descriptors:

These identifiers facilitate precise tracking in chemical databases, regulatory documentation, and synthetic workflows. The HS code 2921199090 classifies it under "other acyclic monoamines and their derivatives" for international trade.

Historical Context in Amine Chemistry

The synthesis of tertiary aliphatic amines like 3-ethylpentan-3-amine hydrochloride emerged alongside advancements in alkylation and reductive amination techniques during the mid-20th century. Early methods relied on Hofmann alkylation, where ammonia reacted with alkyl halides, but these often yielded mixtures of primary, secondary, and tertiary amines. The development of selective catalysts in the 1970s–1980s enabled more controlled synthesis of branched tertiary amines, driven by industrial demand for surfactants and pharmaceutical intermediates.

Molecular Formula and Weight

3-ethylpentan-3-amine hydrochloride possesses the molecular formula C₇H₁₈ClN, representing a hydrochloride salt of a tertiary amine compound [1] [2]. The molecular weight is precisely 151.68 grams per mole, as determined through computational chemistry methods and confirmed across multiple chemical databases [1] [2] [3]. The free base form of 3-ethylpentan-3-amine exhibits the molecular formula C₇H₁₇N with a molecular weight of 115.22 grams per mole [4]. The addition of the hydrochloride moiety increases the molecular weight by 36.46 grams per mole, corresponding to the incorporation of one hydrogen chloride unit per amine molecule [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula (hydrochloride) | C₇H₁₈ClN | [1] [2] |

| Molecular Weight (hydrochloride) | 151.68 g/mol | [1] [2] [3] |

| Molecular Formula (free base) | C₇H₁₇N | [4] |

| Molecular Weight (free base) | 115.22 g/mol | [4] |

| CAS Number | 56065-46-4 | [1] [2] |

Structural Features

The molecular architecture of 3-ethylpentan-3-amine hydrochloride centers around a pentane backbone with specific substitution patterns that define its chemical identity [4] [1]. The compound features a tertiary carbon at position 3 of the pentane chain, which serves as the attachment point for the amine functional group [4] [5]. This structural arrangement creates significant steric bulk around the central carbon atom, influencing the molecule's conformational preferences and reactivity patterns [5] [6].

Amine Functional Group Configuration

The amine functional group in 3-ethylpentan-3-amine adopts a tertiary configuration, with the nitrogen atom bonded to three carbon atoms [4] [5]. The nitrogen exhibits sp³ hybridization, resulting in a pyramidal geometry with the lone pair of electrons occupying one of the tetrahedral positions [7] [8]. The three substituents attached to the nitrogen consist of two ethyl groups and one propyl group, creating a highly substituted amine center [4] [5]. This tertiary amine configuration significantly influences the compound's basicity compared to primary or secondary amines, as the electron-donating effects of the alkyl groups increase electron density on the nitrogen atom [7] [8].

The structural formula can be represented as CCC(CC)(CC)N, where the central carbon bears two ethyl groups and is connected to the amine nitrogen [1] [2]. The SMILES notation for the hydrochloride salt appears as [Cl-].[N+H3]C(CC)(CC)CC, indicating the protonated state of the amine in the presence of the chloride counterion [1] [2].

Hydrochloride Salt Formation Dynamics

The formation of the hydrochloride salt occurs through the protonation of the basic nitrogen atom by hydrogen chloride [10]. This acid-base reaction results in the formation of an ammonium cation paired with a chloride anion [10]. The salt formation significantly alters the physical and chemical properties of the compound compared to the free base form [11] [10]. The protonated nitrogen adopts a tetrahedral geometry with the addition of the hydrogen atom, eliminating the lone pair that was present in the free base [10].

The salt formation process is thermodynamically favorable due to the strong electrostatic interactions between the positively charged ammonium group and the negatively charged chloride ion [10]. The resulting ionic compound exhibits enhanced water solubility and modified crystalline properties compared to the neutral amine [10]. The InChI key for the hydrochloride salt is ZCIKRRUYIBTLOB-UHFFFAOYSA-N, providing a unique identifier for this specific salt form [1] [2].

Stereochemistry and Conformational Analysis

The stereochemical analysis of 3-ethylpentan-3-amine reveals the absence of chiral centers in the molecular structure, resulting in an achiral compound [4] [5]. The tertiary carbon at position 3 of the pentane chain, while highly substituted, does not possess four different substituents and therefore does not constitute a stereogenic center [5] [6]. The nitrogen atom in tertiary amines typically exhibits rapid inversion at room temperature, preventing the establishment of stable stereoisomers even if the substituents were different [7].

Conformational analysis of the molecule reveals multiple rotational isomers due to the presence of several carbon-carbon single bonds [12] [13]. The ethyl substituents can adopt various conformations relative to the central carbon atom, with staggered conformations being energetically preferred over eclipsed arrangements [12]. The rotational barriers around these bonds are relatively low, allowing for rapid interconversion between conformers at ambient temperatures [12].

The molecular flexibility is quantified by the rotatable bond count, which is significant due to the multiple ethyl groups present in the structure [13]. This conformational freedom influences the molecule's ability to interact with other chemical species and affects its physical properties such as viscosity and melting point [12] [13].

Physical Properties

Physical State and Appearance

3-ethylpentan-3-amine hydrochloride exists as a powder or crystalline solid under standard conditions [1] [14]. The compound exhibits the characteristic appearance of amine hydrochloride salts, typically appearing as white to off-white crystalline material [1] [14]. The solid-state form results from the ionic interactions between the protonated amine cations and chloride anions, which create a stable crystalline lattice structure [14] .

The physical state contrasts with the free base form, which would likely be a liquid at room temperature given the molecular weight and structure of similar tertiary amines [15] [16]. The salt formation effectively increases the melting point and creates a more stable solid form suitable for handling and storage [14] .

Melting and Boiling Points

The boiling point of 3-ethylpentan-3-amine hydrochloride has been reported as 135.1°C at 760 mmHg [17]. This elevated boiling point compared to the free base reflects the ionic nature of the hydrochloride salt, which requires additional energy to overcome the electrostatic interactions between ions [17] . The melting point data for the hydrochloride salt is not extensively reported in the available literature, though crystalline amine salts typically exhibit well-defined melting points [14].

For comparison, related tertiary amines with similar molecular weights exhibit boiling points in the range of 140-150°C for their free base forms [16] [18]. The flash point of the hydrochloride salt is reported as 29.6°C, indicating the temperature at which vapors can ignite under specific test conditions [17].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 135.1°C | 760 mmHg [17] |

| Flash Point | 29.6°C | Standard conditions [17] |

| Melting Point | Not reported | - |

Solubility Profile in Various Solvents

The solubility characteristics of 3-ethylpentan-3-amine hydrochloride are significantly influenced by its ionic nature [19] . The hydrochloride salt exhibits enhanced solubility in polar solvents, particularly water, due to the favorable interactions between the ionic compound and polar solvent molecules [19] . The protonated amine can form hydrogen bonds with water molecules, while the chloride ion can participate in ion-dipole interactions .

In contrast to the free base, which would show limited water solubility due to its hydrophobic alkyl groups, the hydrochloride salt demonstrates appreciable aqueous solubility [20] [19]. The compound is also expected to be soluble in polar organic solvents such as alcohols and other protic solvents that can stabilize the ionic species through hydrogen bonding and solvation [19] .

The solubility in nonpolar organic solvents is likely to be limited due to the ionic nature of the hydrochloride salt [19]. The free base form would exhibit better solubility in nonpolar solvents due to its neutral character and lipophilic alkyl substituents [20] [19].

Stability Parameters Under Different Conditions

The stability of 3-ethylpentan-3-amine hydrochloride under various environmental conditions reflects the robust nature of amine hydrochloride salts [15] . The compound demonstrates good thermal stability up to its decomposition temperature, with the ionic interactions providing structural integrity . The presence of the hydrochloride group enhances the compound's stability compared to the free base by preventing oxidation of the amine nitrogen [15] .

Under ambient conditions, the crystalline salt form exhibits excellent storage stability when protected from moisture and extreme temperatures [14] [15]. The compound's stability is enhanced by the absence of readily oxidizable functional groups and the protective effect of the salt formation . However, exposure to strong bases could potentially liberate the free amine, altering the compound's properties .

The exact mass of the compound is 151.11300, providing precise identification capabilities for analytical purposes [17]. The topological polar surface area is reported as 26.02 Ų, indicating moderate polarity that influences the compound's interaction with biological membranes and solvents [17].

Chemical Properties

Acid-Base Behavior and pKa Values

The acid-base behavior of 3-ethylpentan-3-amine hydrochloride is fundamentally governed by the tertiary amine functional group [21] [22]. Tertiary amines typically exhibit pKa values for their conjugate acids in the range of 9-11, with the specific value depending on the electronic and steric effects of the substituents [21] [23]. For 3-ethylpentan-3-amine, the pKa of the conjugate acid is estimated to be approximately 10-11, consistent with other tertiary alkyl amines [23] [24].

The basicity of tertiary amines results from the availability of the lone pair of electrons on the nitrogen atom for proton acceptance [22] [7]. The three alkyl substituents provide electron-donating inductive effects that increase the electron density on nitrogen, enhancing its basicity compared to primary or secondary amines with fewer alkyl groups [7] [8]. However, steric hindrance from the bulky substituents can partially offset this electronic enhancement [25] [7].

The acid-base equilibrium for 3-ethylpentan-3-amine can be represented as:

(C₂H₅)₃N + H⁺ ⇌ (C₂H₅)₃NH⁺

The position of this equilibrium determines the relative concentrations of the free base and protonated forms under different pH conditions [22] [23]. At physiological pH, the compound would exist predominantly in the protonated form due to its pKa value [23] [26].

Nucleophilicity and Electrophilicity Patterns

The nucleophilicity of 3-ethylpentan-3-amine stems from the presence of a lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers [25] [7]. Tertiary amines generally exhibit good nucleophilicity, though this property is modulated by steric factors arising from the bulky alkyl substituents [25] [27]. The nucleophilicity typically correlates with basicity for amines, with more basic amines being better nucleophiles [25] [27].

The compound's nucleophilic character enables it to participate in various chemical reactions, including alkylation reactions and coordination with metal centers [25]. The steric bulk around the nitrogen atom can influence the approach of electrophiles, potentially favoring less hindered reaction pathways [25] [27]. The nucleophilicity is also affected by the solvent environment, with polar protic solvents potentially reducing nucleophilic reactivity through hydrogen bonding with the lone pair [25].

Electrophilicity is not a significant characteristic of 3-ethylpentan-3-amine due to the electron-rich nature of the tertiary amine [7] [8]. The compound does not possess electrophilic centers under normal conditions, though the protonated form in the hydrochloride salt is not electrophilic but rather acts as a hydrogen bond donor .

| Reactivity Parameter | Characteristic | Influence Factors |

|---|---|---|

| Nucleophilicity | Moderate to good | Lone pair availability, steric hindrance [25] |

| Basicity | High (pKa ~10-11) | Electron-donating alkyl groups [23] |

| Electrophilicity | Negligible | Electron-rich nitrogen center [7] |

Hydrogen Bonding Characteristics

The hydrogen bonding capabilities of 3-ethylpentan-3-amine hydrochloride are distinctly different between the free base and salt forms [13] . The free base form possesses one hydrogen bond acceptor site at the nitrogen lone pair but no hydrogen bond donor capabilities [13]. In contrast, the hydrochloride salt form contains two hydrogen bond donor sites from the protonated ammonium group and retains limited hydrogen bond acceptor capacity [13] .

The protonated nitrogen in the hydrochloride salt can form strong hydrogen bonds with appropriate acceptor molecules, including water, alcohols, and other polar compounds . These hydrogen bonding interactions significantly influence the compound's solubility, crystalline structure, and intermolecular associations [13] . The hydrogen bond donor count of 2 and acceptor count of 1 for the hydrochloride salt enable the formation of extended hydrogen bonding networks in the solid state [13].

The strength and geometry of hydrogen bonds involving the ammonium group depend on the electronic environment and steric accessibility around the nitrogen center [13] . The bulky ethyl substituents may introduce some steric hindrance that affects the optimal hydrogen bonding geometry .

Electron Distribution and Polarization Effects

The electron distribution in 3-ethylpentan-3-amine is dominated by the electron-rich nitrogen center bearing a lone pair of electrons [7] [29]. The three ethyl substituents provide electron density to the nitrogen through inductive effects, creating a region of high electron density at the amine nitrogen [7] [8]. This electron distribution pattern influences the compound's reactivity, basicity, and interaction with other molecules [7] [29].

Polarization effects in the molecule arise from the electronegativity differences between carbon and nitrogen atoms [30] [7]. The nitrogen atom, being more electronegative than carbon, attracts electron density from the attached carbon atoms, creating partial positive charges on the α-carbons [30] [7]. However, the overall effect is dominated by the electron-donating nature of the alkyl groups [7] [8].

In the hydrochloride salt form, the electron distribution is significantly altered by the protonation of the nitrogen atom [29]. The positive charge on the ammonium nitrogen creates an electron-deficient center that can interact favorably with electron-rich species through electrostatic interactions [29]. The presence of the chloride counterion provides local charge balance and influences the overall electronic environment of the molecule .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant